B1575050 MAGE-4 (169-177)

MAGE-4 (169-177)

Cat. No.: B1575050
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAGE-4 (169-177) is a peptide fragment derived from the melanoma-associated antigen MZ2-E, encoded by the MAGE-4 gene, which belongs to the MAGE (melanoma antigen gene) family of cancer-testis antigens. These antigens are expressed in various malignancies, including melanoma, but are absent in normal tissues except the testes . The peptide is presented by the human leukocyte antigen HLA-A1, enabling recognition by cytolytic T lymphocytes (CTLs) in melanoma patients. This antigen-specific recognition forms the basis for targeted immunotherapies, as CTLs can selectively eliminate tumor cells expressing MAGE-4 .

Key characteristics of MAGE-4 (169-177):

  • HLA Restriction: HLA-A1.
  • Immunogenicity: Demonstrated in vitro CTL responses from HLA-A1-positive patients .

Properties

sequence

EVDPASNTY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 4 (169-177); MAGE-4 (169-177)

Origin of Product

United States

Comparison with Similar Compounds

The MAGE family comprises multiple antigens with shared structural and functional properties but distinct biological roles. Below is a detailed comparison of MAGE-4 (169-177) with other MAGE-derived peptides and related cancer-testis antigens.

Structural and Functional Comparisons

Table 1: Key Features of MAGE-4 (169-177) vs. Other MAGE Family Antigens
Feature MAGE-4 (169-177) MAGE-A3 (112-120) MAGE-A1 (161-169)
HLA Restriction HLA-A1 HLA-A2 HLA-A24
Tumor Expression Melanoma, select carcinomas Melanoma, lung cancer Melanoma, gastric cancer
Normal Tissue Expression Testes only Testes only Testes only
CTL Cross-Reactivity Recognizes HLA-A1+ tumors Limited data Limited data
Clinical Relevance Preclinical studies Phase III trials (halted) Early-phase trials

Key Findings :

  • HLA Specificity: MAGE-4 (169-177) is uniquely restricted to HLA-A1, whereas MAGE-A3 and MAGE-A1 peptides bind HLA-A2 and HLA-A24, respectively. This impacts patient stratification for immunotherapy .
  • Cross-Reactivity : Anti-MAGE-4 CTLs from HLA-A1 patients recognize other HLA-A1-positive tumors, suggesting broader therapeutic applicability compared to other MAGE antigens .
  • Expression Breadth: Unlike MAGE-A3, which is prevalent in lung cancer, MAGE-4 shows restricted expression in melanoma and rare carcinomas.

Immunogenicity and Therapeutic Potential

  • MAGE-A3 (112-120): Despite strong immunogenicity, phase III trials in melanoma and lung cancer failed to meet efficacy endpoints, possibly due to tumor heterogeneity or immune evasion mechanisms.
  • MAGE-A1 (161-169) : Early-phase trials show modest immune activation but lack durable responses.
Table 2: Immunotherapeutic Challenges Across MAGE Antigens
Antigen Major Challenges
MAGE-4 (169-177) Limited clinical data; HLA-A1 prevalence varies globally.
MAGE-A3 (112-120) High tumor heterogeneity; antigen loss under immune pressure.
MAGE-A1 (161-169) Weak T-cell affinity; competition with regulatory T cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.